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Compound of Interest

Compound Name: 4-(3-Methylphenyl)piperidine

Cat. No.: B047089 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for 4-(3-
Methylphenyl)piperidine, a key structural motif in medicinal chemistry. As experimental

spectra for this specific molecule are not readily available in public databases, this document

leverages a combination of predicted data and comparative analysis with structurally

analogous compounds to offer a robust interpretation of its nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) characteristics. This approach provides researchers,

scientists, and drug development professionals with a foundational understanding for the

identification and characterization of this and similar 4-arylpiperidine derivatives.

Introduction to 4-(3-Methylphenyl)piperidine
The 4-arylpiperidine scaffold is a privileged structure in drug discovery, appearing in a wide

array of therapeutic agents targeting the central nervous system and other biological systems.

The specific substitution pattern on the aryl ring and the piperidine nitrogen significantly

influences the pharmacological activity. 4-(3-Methylphenyl)piperidine, with its meta-

substituted toluene moiety, presents a unique combination of steric and electronic properties.

Accurate spectroscopic characterization is paramount for confirming the identity, purity, and

structure of newly synthesized batches of this compound, ensuring the reliability of subsequent

biological and pharmacological studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of 4-(3-
Methylphenyl)piperidine.

¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum provides a count of the unique carbon environments in the

molecule. For 4-(3-Methylphenyl)piperidine, we anticipate 10 distinct signals, as the plane of

symmetry that would make the piperidine carbons C-2/C-6 and C-3/C-5 equivalent is absent

due to the meta-substitution on the phenyl ring. A predicted ¹³C NMR spectrum suggests the

chemical shifts listed in Table 1.

Table 1: Predicted ¹³C NMR Chemical Shifts for 4-(3-Methylphenyl)piperidine
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Carbon Atom
Predicted Chemical Shift
(ppm)

Rationale for Assignment

C=C (Aromatic Quaternary) 165.10
Deshielded due to attachment

to the piperidine ring.

C-H (Aromatic) 149.17 Aromatic carbons.

C-H (Aromatic) 140.74 Aromatic carbons.

C-H (Aromatic) 135.70 Aromatic carbons.

C-H (Aromatic) 132.04 Aromatic carbons.

C-H (Aromatic) 131.19 Aromatic carbons.

C-H (Aromatic) 131.13 Aromatic carbons.

C-H (Aromatic) 120.47 Aromatic carbons.

C-H (Aromatic) 111.82 Aromatic carbons.

C-H (Aromatic) 107.76 Aromatic carbons.

C-H (Aromatic) 96.67 Aromatic carbons.

C-2 / C-6 (Piperidine) ~44.80 Adjacent to the nitrogen atom.

C-4 (Piperidine) ~44.80
Benzylic carbon, attached to

the aromatic ring.

C-3 / C-5 (Piperidine) ~25.90
Methylene carbons of the

piperidine ring.

CH₃ (Methyl) ~24.50
Methyl group on the aromatic

ring.

Note: The predicted values are sourced from NP-MRD.[1] The assignments for the piperidine

and methyl carbons are based on typical chemical shifts for substituted piperidines and

toluenes.

¹H NMR Spectroscopy
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The ¹H NMR spectrum provides detailed information about the proton environments, their

connectivity, and stereochemical relationships. Based on the analysis of related compounds

like 4-phenylpiperidine and considering the electronic effects of the meta-methyl group, the

following proton signals are expected.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities for 4-(3-Methylphenyl)piperidine
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Proton(s)
Predicted
Chemical Shift
(ppm)

Multiplicity Integration
Rationale for
Assignment

Ar-H ~7.0-7.3 m 4H

Aromatic

protons, complex

splitting pattern

due to meta-

substitution.

H-2ax, H-6ax

(Piperidine)
~3.1-3.2 dt 2H

Axial protons

adjacent to

nitrogen,

deshielded.

H-2eq, H-6eq

(Piperidine)
~2.7-2.8 m 2H

Equatorial

protons adjacent

to nitrogen.

H-4 (Piperidine) ~2.6-2.7 tt 1H

Methine proton

at the junction

with the phenyl

ring.

Ar-CH₃ ~2.3 s 3H

Methyl group

protons on the

aromatic ring.

H-3ax, H-5ax

(Piperidine)
~1.8-1.9 qd 2H

Axial protons

adjacent to C-4.

H-3eq, H-5eq

(Piperidine)
~1.6-1.7 m 2H

Equatorial

protons adjacent

to C-4.

N-H ~1.5 (variable) br s 1H

Amine proton,

chemical shift is

concentration

and solvent

dependent.
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Note: These are estimated values based on data from analogous compounds.[2] The exact

chemical shifts and coupling constants would need to be confirmed by experimental data.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 4-(3-Methylphenyl)piperidine is expected to show characteristic absorption

bands for the N-H bond of the secondary amine, C-H bonds of the aromatic and aliphatic

portions, and C=C bonds of the aromatic ring.

Table 3: Predicted Characteristic IR Absorption Bands for 4-(3-Methylphenyl)piperidine

Functional Group
Expected
Wavenumber
(cm⁻¹)

Intensity
Rationale for
Assignment

N-H Stretch 3300-3500 Medium, sharp
Characteristic of a

secondary amine.

C-H Stretch

(Aromatic)
3000-3100 Medium

Aromatic C-H

stretching vibrations.

C-H Stretch (Aliphatic) 2850-2960 Strong

Aliphatic C-H

stretching of the

piperidine ring and

methyl group.

C=C Stretch

(Aromatic)
1450-1600 Medium to weak

Aromatic ring skeletal

vibrations.

N-H Bend 1550-1650 Medium
Bending vibration of

the N-H bond.

C-N Stretch 1000-1250 Medium

Stretching vibration of

the carbon-nitrogen

bond.

Note: These are general ranges for the specified functional groups and are consistent with data

for piperidine and substituted benzenes.[3][4]
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural elucidation. For 4-(3-Methylphenyl)piperidine
(C₁₂H₁₇N), the expected molecular weight is approximately 175.27 g/mol .

Table 4: Predicted Key Mass Fragments for 4-(3-Methylphenyl)piperidine

m/z Proposed Fragment
Rationale for
Fragmentation

175 [M]⁺ Molecular ion peak.

174 [M-H]⁺ Loss of a hydrogen radical.

160 [M-CH₃]⁺
Loss of a methyl radical from

the toluene moiety.

91 [C₇H₇]⁺
Tropylium ion, characteristic of

toluene derivatives.

84 [C₅H₁₀N]⁺
Piperidine ring fragment after

benzylic cleavage.

56 [C₃H₆N]⁺
Common fragment from the

piperidine ring.

Note: The fragmentation pattern is predicted based on the principles of mass spectrometry and

observed patterns in related structures like 4-phenylpiperidine and 4-methylpiperidine.[5][6]

Predicted Fragmentation Pathway
The major fragmentation of 4-(3-Methylphenyl)piperidine in an electron ionization (EI) mass

spectrometer is expected to involve alpha-cleavage of the piperidine ring and benzylic

cleavage.
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Caption: Predicted major fragmentation pathways of 4-(3-Methylphenyl)piperidine in EI-MS.

Experimental Protocols
The following are generalized, self-validating protocols for the acquisition of spectroscopic data

for compounds such as 4-(3-Methylphenyl)piperidine.

NMR Data Acquisition
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated

solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to

ensure a homogeneous magnetic field.

¹H NMR Acquisition:

Acquire a standard one-pulse ¹H spectrum.
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Set the spectral width to cover the expected range of proton signals (~ -1 to 13 ppm).

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16

or 32 scans).

Process the data with Fourier transformation, phase correction, and baseline correction.

Integrate the signals and reference the spectrum to TMS.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Set the spectral width to cover the expected range of carbon signals (~0 to 200 ppm).

Use a sufficient number of scans (often several thousand) due to the low natural

abundance of ¹³C.

Process the data similarly to the ¹H spectrum.

IR Data Acquisition (Attenuated Total Reflectance - ATR)
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent

(e.g., isopropanol) and allowing it to dry completely.

Background Scan: Record a background spectrum of the empty ATR accessory. This will be

automatically subtracted from the sample spectrum.

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR

crystal.

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the

crystal. Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

Cleaning: Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry Data Acquisition (Electron Ionization
- GC-MS)
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Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g.,

dichloromethane, methanol).

GC-MS Setup:

Inject a small volume of the sample solution into the gas chromatograph.

The sample is vaporized and separated on the GC column based on its boiling point and

polarity.

MS Acquisition:

As the compound elutes from the GC column, it enters the ion source of the mass

spectrometer.

The molecules are ionized by a high-energy electron beam (typically 70 eV).

The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.

A mass spectrum is recorded, showing the relative abundance of each ion.

Overall Spectroscopic Analysis Workflow
The following diagram illustrates the logical flow of a comprehensive spectroscopic

characterization of a novel compound.
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Caption: A typical workflow for the spectroscopic characterization of a synthesized compound.

Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data

for 4-(3-Methylphenyl)piperidine. By combining predicted data with insights from structurally

related molecules, a detailed picture of its NMR, IR, and MS characteristics has been

presented. The provided experimental protocols offer a standardized approach for obtaining

high-quality spectroscopic data. This information serves as a valuable resource for researchers

in medicinal chemistry and related fields for the unambiguous identification and

characterization of this and other 4-arylpiperidine derivatives.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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